Density and Boiling Point Differentiation
1H,1H-Nonafluoropentyl p-toluenesulfonate exhibits a substantially higher density (1.502 g/cm³) and a lower boiling point (326.2 °C at 760 mmHg) compared to its non-fluorinated analog, n-pentyl p-toluenesulfonate (density 1.102 g/cm³, boiling point 349.9 °C at 760 mmHg). This density increase of approximately 36% and boiling point reduction of 23.7 °C directly result from the replacement of five methylene hydrogen atoms with fluorine atoms, leading to increased intermolecular forces and altered vapor pressure [1].
| Evidence Dimension | Density (g/cm³) at ambient temperature |
|---|---|
| Target Compound Data | 1.502 g/cm³ (calculated) |
| Comparator Or Baseline | n-Pentyl p-toluenesulfonate: 1.102 g/cm³ (calculated) |
| Quantified Difference | +0.400 g/cm³ (+36%) |
| Conditions | Calculated values based on molecular structure; n-pentyl data from PINPOOLS database |
Why This Matters
The higher density influences liquid-liquid extraction and phase separation behavior in biphasic reactions, while the lower boiling point facilitates vacuum distillation purification without thermal decomposition.
- [1] PINPOOLS, pentyl 4-methylbenzenesulfonate (n-pentyl tosylate) Physical Properties. View Source
